

# 3-Fluoro-2-phenylpyridine: Technical Analysis & Application Guide[1]

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## Compound of Interest

Compound Name: 3-Fluoro-2-phenylpyridine

CAS No.: 1214342-78-5

Cat. No.: B13033059

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## Executive Summary

**3-Fluoro-2-phenylpyridine** (CAS: 361147-22-0) represents a specialized heterocyclic scaffold bridging the gap between high-performance optoelectronics and medicinal chemistry.[1]

Distinguished by the steric and electronic influence of the ortho-fluorine atom relative to the biaryl axis, this compound serves as a critical ligand in Iridium(III) complexes for Organic Light-Emitting Diodes (OLEDs) and as a metabolically stable pharmacophore in drug discovery. This guide provides a rigorous technical breakdown of its structural properties, synthetic methodologies, and functional applications.[1]

## Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

The introduction of a fluorine atom at the 3-position of the pyridine ring creates a unique electronic environment. Unlike its non-fluorinated analog (2-phenylpyridine), the 3-fluoro variant exhibits altered basicity and a twisted biaryl conformation due to steric repulsion between the fluorine and the ortho-hydrogens of the phenyl ring.

## Table 1: Physicochemical Specifications

Property	Data	Note
IUPAC Name	3-Fluoro-2-phenylpyridine	
CAS Number	361147-22-0	Distinct from 2-phenylpyridine (1008-89-5)
Molecular Formula	C <sub>11</sub> H <sub>8</sub> FN	
Molecular Weight	173.19 g/mol	
Physical State	Colorless to pale yellow oil/solid	Low melting point solid
Boiling Point	~281 °C (Predicted)	
LogP	2.88	Lipophilic character
pKa	~2.5 - 3.0 (Predicted)	Reduced basicity vs. pyridine (5.[2][3]2) due to F-inductive effect

## Structural Analysis & Electronic Effects[1]

### The Ortho-Fluorine Effect

The location of the fluorine atom at the 3-position is structurally defining.

- **Steric Torsion:** The van der Waals radius of fluorine (1.47 Å) is larger than hydrogen (1.20 Å). Its proximity to the phenyl ring forces the molecule out of planarity to minimize steric clash with the phenyl ortho-protons. This non-planar geometry is critical in preventing  $\pi$ -stacking aggregation in OLED active layers, thereby reducing self-quenching.[1]
- **Electronic Modulation:** The high electronegativity of fluorine ( ) exerts a strong inductive withdrawal (-I effect) on the pyridine ring. This lowers the energy of both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), increasing the oxidation potential—a desirable trait for electron-transport materials.

# Synthetic Methodology: Suzuki-Miyaura Coupling[1] [13]

The most robust route to **3-Fluoro-2-phenylpyridine** is the Palladium-catalyzed cross-coupling of 2-chloro-3-fluoropyridine with phenylboronic acid.[1] This method is preferred over direct fluorination due to regioselectivity challenges.[1]

## Reaction Protocol

Objective: Synthesis of **3-Fluoro-2-phenylpyridine** on a 10 mmol scale.

Reagents:

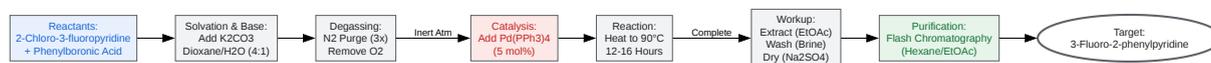
- 2-Chloro-3-fluoropyridine (1.31 g, 10 mmol)
- Phenylboronic acid (1.46 g, 12 mmol, 1.2 equiv)
- Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh<sub>3</sub>)<sub>4</sub>] (5 mol%) OR Pd(dppf)Cl<sub>2</sub> (for sterically hindered substrates)
- Potassium Carbonate (K<sub>2</sub>CO<sub>3</sub>) (2.76 g, 20 mmol, 2.0 equiv)
- Solvent System: 1,4-Dioxane / Water (4:1 ratio, degassed)

Step-by-Step Procedure:

- Preparation: In a dry Schlenk flask, combine the aryl halide, boronic acid, and base.
- Degassing: Evacuate and backfill with Nitrogen ( ) three times to remove oxygen (critical to prevent homocoupling and catalyst deactivation).  
[1]
- Catalyst Addition: Add the Pd catalyst under a positive stream of  
.[1]
- Solvation: Add the degassed Dioxane/Water mixture via syringe.

- Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor via TLC (Hexane:EtOAc 8:2) or LC-MS.[1][4]
- Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water followed by brine.[1] Dry the organic phase over anhydrous .[1][4]
- Purification: Concentrate in vacuo. Purify the residue via flash column chromatography on silica gel (Gradient: 0-10% EtOAc in Hexanes).

## Synthetic Workflow Diagram



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Caption: Optimized Suzuki-Miyaura cross-coupling workflow for the synthesis of **3-Fluoro-2-phenylpyridine**.

## Spectroscopic Characterization (Expected Data)

Verification of the structure relies on identifying the specific coupling patterns induced by the fluorine atom (

spin 1/2).

- NMR (400 MHz, CDCl<sub>3</sub>):
  - 8.50 (d, 1H, H-6): The proton adjacent to the pyridine nitrogen is typically the most deshielded.
  - 7.90 - 8.00 (m, 2H, Phenyl-ortho): The phenyl protons ortho to the pyridine ring.
  - 7.40 - 7.55 (m, 4H, Phenyl-meta/para + Pyridine H-4):

- Note: The H-4 proton (on pyridine) will appear as a complex multiplet (ddd) due to coupling with H-5 and the large coupling (~8–10 Hz) from the adjacent fluorine.
- 7.20 - 7.30 (m, 1H, Pyridine H-5): Coupled to H-4 and H-6.
- NMR:
  - Expect a singlet (or multiplet if proton-coupled) around -120 to -130 ppm, characteristic of fluoropyridines.

## Applications in Research & Development

### Optoelectronics: Iridium(III) Complexes for OLEDs

**3-Fluoro-2-phenylpyridine** is a premier cyclometalating ligand (

ligand) for phosphorescent Iridium complexes, such as derivatives of

- Color Tuning: The electron-withdrawing fluorine stabilizes the HOMO of the metal complex. According to Molecular Orbital theory, this widens the HOMO-LUMO gap ( ), resulting in a blue-shift of the emission wavelength compared to the parent (Green).
- Stability: The C-F bond is electrochemically robust, improving the device's operational lifetime by resisting oxidative degradation during hole transport.[1]

### Medicinal Chemistry: Bioisosterism

In drug design, the **3-fluoro-2-phenylpyridine** scaffold acts as a bioisostere for biaryl systems.

[1]

- Metabolic Blocking: The C3 position of the pyridine ring is a common site for metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes. Substituting hydrogen with fluorine blocks this metabolic soft spot, significantly extending the half-life (

) of the drug candidate.

- Kinase Inhibition: This scaffold is frequently observed in inhibitors targeting Aurora Kinases and p38 MAP Kinase, where the pyridine nitrogen functions as a hydrogen bond acceptor in the ATP-binding pocket.[1]

## Safety & Handling

While specific toxicological data for this derivative is limited, it should be handled with the standard precautions applicable to halogenated pyridines.[1]

- GHS Classification (Inferred):
  - H315: Causes skin irritation.[1]
  - H319: Causes serious eye irritation.[1]
  - H335: May cause respiratory irritation.[1]
- Storage: Store under inert atmosphere ( or Ar) at 2-8°C. The compound may be light-sensitive; amber vials are recommended.

## References

- Chemical Identity & Properties: National Center for Biotechnology Information.[1] PubChem Compound Summary for CID 11344017, 3-Fluoro-2-pyridinecarboxaldehyde (Related Structure Analysis). Retrieved from [Link]
- Synthetic Protocol (Suzuki Coupling): Organic Chemistry Portal. Suzuki Coupling - Reaction Conditions and Catalysts. Retrieved from [Link]
- Fluorine in Medicinal Chemistry: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.[1] Retrieved from [Link]

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## Sources

- [1. 2-Phenylpyridine | C11H9N | CID 13887 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [2. 3-Fluoropyridine synthesis - chemicalbook \[chemicalbook.com\]](#)
- [3. researchgate.net \[researchgate.net\]](#)
- [4. pdf.benchchem.com \[pdf.benchchem.com\]](#)
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